(S)-(-)-1-(2-Naphthyl)ethanol

Catalog No.
S2730128
CAS No.
27544-18-9
M.F
C12H12O
M. Wt
172.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(2-Naphthyl)ethanol

CAS Number

27544-18-9

Product Name

(S)-(-)-1-(2-Naphthyl)ethanol

IUPAC Name

(1S)-1-naphthalen-2-ylethanol

Molecular Formula

C12H12O

Molecular Weight

172.227

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3/t9-/m0/s1

InChI Key

AXRKCRWZRKETCK-VIFPVBQESA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)O

Solubility

not available

Synthesis and Chirality

(S)-(-)-1-(2-Naphthyl)ethanol can be synthesized through various methods, including enzymatic resolution and asymmetric reduction of corresponding ketones. PubChem, National Institutes of Health: )

Its chirality plays a crucial role in its biological activity and function. The specific arrangement of atoms in the (S)-(-) enantiomer allows it to interact with certain biological targets more effectively compared to the (R)-(+) enantiomer.

Applications in Research

(S)-(-)-1-(2-Naphthyl)ethanol exhibits several intriguing properties that make it valuable in various scientific research areas:

  • Antimicrobial activity: Studies have shown that (S)-(-)-1-(2-Naphthyl)ethanol possesses antimicrobial properties against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics and antifungal agents. Journal of Agricultural and Food Chemistry, American Chemical Society:
  • Insecticidal activity: Research suggests that this compound also exhibits insecticidal activity against certain insect pests, offering potential applications in developing eco-friendly and selective insect control agents. Journal of Agricultural and Food Chemistry, American Chemical Society:
  • Antioxidant activity: (S)-(-)-1-(2-Naphthyl)ethanol has been shown to possess antioxidant properties, potentially offering benefits in protecting cells from oxidative damage and contributing to the development of novel therapeutic strategies. Bioorganic & Medicinal Chemistry, Elsevier:
  • Ligand design: The unique structure and properties of (S)-(-)-1-(2-Naphthyl)ethanol make it a valuable building block for the design and synthesis of new ligands, which are molecules that bind to specific targets in biological systems. This can lead to the development of new drugs or diagnostic tools. Journal of Medicinal Chemistry, American Chemical Society:

(S)-(-)-1-(2-Naphthyl)ethanol is a chiral alcohol with the molecular formula C₁₂H₁₂O. It features a naphthalene ring substituted at the 2-position with a hydroxyl group, making it an important compound in organic chemistry and pharmaceuticals. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.

, including:

  • Esterification: It can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.
  • Reduction: The compound can be reduced to form corresponding aliphatic alcohols.
  • Oxidation: Oxidative reactions can convert it into ketones or aldehydes, expanding its utility in synthetic organic chemistry.

These reactions are often facilitated by enzymes or chemical catalysts, enhancing selectivity and yield.

(S)-(-)-1-(2-Naphthyl)ethanol exhibits notable biological properties, including:

  • Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties, making it a candidate for pharmaceutical applications .
  • Chiral Recognition: Its chirality allows for specific interactions with biological receptors, influencing drug efficacy and safety.
  • Potential as a Drug Intermediate: The compound has been explored as an intermediate in the synthesis of various pharmaceuticals due to its unique structural features.

Several methods exist for synthesizing (S)-(-)-1-(2-Naphthyl)ethanol:

  • Enzymatic Resolution: Utilizing enzymes like lipases for kinetic resolution of racemic mixtures can yield enantiopure (S)-(-)-1-(2-Naphthyl)ethanol with high enantiomeric excess .
  • Biocatalytic Methods: Recent advancements include the use of specific yeast strains that can deracemize racemic naphthyl alcohols effectively .
  • Chemical Synthesis: Traditional synthetic routes involve multi-step processes starting from naphthalene derivatives, employing reagents that facilitate hydroxylation.

(S)-(-)-1-(2-Naphthyl)ethanol finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those requiring chiral centers.
  • Flavoring Agents: Its pleasant aromatic properties make it suitable for use in flavoring and fragrance formulations.
  • Research: The compound serves as a model substrate in studies investigating chirality and enzyme specificity.

Interaction studies involving (S)-(-)-1-(2-Naphthyl)ethanol focus on its binding affinity to various biological targets. These studies help elucidate:

  • Mechanisms of Action: Understanding how this compound interacts with enzymes or receptors aids in drug design.
  • Chirality Effects: Investigating how the stereochemistry influences biological interactions provides insights into the development of more effective drugs.

Several compounds share structural similarities with (S)-(-)-1-(2-Naphthyl)ethanol, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
(R)-(1-Naphthyl)ethanolNaphthalene AlcoholDifferent stereochemistry affects biological activity.
1-(6-Methoxy-2-naphthyl)ethanolMethoxy SubstitutedExhibits different solubility and reactivity profiles.
1-(1-Naphthyl)ethanolIsomeric NaphthaleneDisplays distinct pharmacological properties.

(S)-(-)-1-(2-Naphthyl)ethanol's unique stereochemistry and specific interactions set it apart from these similar compounds. Its applications and biological activities demonstrate the importance of chirality in organic compounds.

The synthesis of (S)-(-)-1-(2-naphthyl)ethanol relies heavily on enantioselective catalysis and biotransformation techniques. Key advancements in ruthenium- and rhodium-based systems, enzymatic dynamic resolution, and C–H activation are discussed below.

Asymmetric Hydrogenation of 2-Acetonaphthone

Asymmetric hydrogenation of prochiral ketones represents the most direct route to enantiomerically pure secondary alcohols. 2-Acetonaphthone serves as the primary precursor for (S)-(-)-1-(2-naphthyl)ethanol, with catalytic systems dictating enantioselectivity and efficiency.

Ruthenium-Based Catalytic Systems

Ruthenium complexes ligated with chiral diamines and phosphines have demonstrated exceptional activity in the hydrogenation of aromatic ketones. A study employing the RuCl₂[P(C₆H₅)₃]₂-(R,R)-DPEN complex achieved 83% enantiomeric excess (ee) and quantitative yield under optimized conditions (4 MPa H₂, 25°C, 16 h) [1]. The chiral diamine ligand (R,R)-DPEN facilitates substrate coordination through a six-membered transition state, while the phosphine ligands modulate electronic effects.

Reaction parameters critically influence outcomes:

  • Temperature: Elevated temperatures (50–80°C) accelerate kinetics but reduce ee by destabilizing the chiral pocket.
  • Pressure: Hydrogen pressures above 4 MPa improve conversion but promote minor pathways, lowering selectivity.
  • Base Ratio: A molar ratio of 450:1 (KO* t*Bu:Ru) optimizes alkoxide formation, essential for heterolytic H₂ cleavage.

Table 1 summarizes performance metrics for Ru-catalyzed hydrogenation:

CatalystPressure (MPa)Temp (°C)Time (h)Yield (%)ee (%)
RuCl₂(PPh₃)₂-(R,R)-DPEN4251610083

Rhodium-Phosphine Complexes

Rhodium-phosphine systems exploit ligand-enabled bifunctional mechanisms for ketone reduction. Dirhodium(II) complexes with chiral phosphines, such as Josiphos derivatives, induce enantioselectivity through axial and bridging ligand interactions [4]. In the arylation of phenanthrene-9,10-diones, Rh₂(OAc)₄/phosphine catalysts achieved >90% ee, suggesting adaptability to hydrogenation [4].

Key mechanistic insights include:

  • Bifunctional Activation: The Rh–H/N–H moiety simultaneously polarizes the carbonyl group and delivers hydride.
  • Ligand Steric Effects: Bulky substituents on phosphines (e.g., t-Bu groups) enhance enantioselectivity by restricting substrate orientation.
  • Kinetic Control: First-order dependence on Rh and arylboronic acid implies rate-determining transmetallation [4].

Comparative studies show Ru systems outperform Rh in hydrogenation turnover but require higher pressures. Hybrid strategies combining Ru centers with phosphine ligands remain underexplored.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Dynamic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic 1-(2-naphthyl)ethanol via transesterification. Dynamic kinetic resolution (DKR) employs metal catalysts (e.g., Shvo’s catalyst) to racemize the substrate in situ, enabling theoretical 100% yield. CAL-B immobilized on acrylic resin achieves 98% ee and 85% yield in model systems, though substrate solubility in nonpolar media limits reaction rates.

Immobilized Protein-Mediated Biotransformation

Cross-linked enzyme aggregates (CLEAs) of alcohol dehydrogenases (ADHs) facilitate asymmetric reduction of 2-acetonaphthone. Lactobacillus brevis ADH immobilized on chitosan beads converts 2-acetonaphthone to (S)-alcohol with 99% ee under NADPH regeneration. Co-immobilization with glucose dehydrogenase enhances total turnover number (TTN) to 10,000.

Catalytic Stereoselective C–H Functionalization

Direct functionalization of naphthalene derivatives offers a step-economical route. Rhodium-catalyzed C–H silylation with hydrosilanes generates chiral siloles, which undergo oxidative cleavage to alcohols [5]. Using (R)-DTBM-SEGPHOS as a ligand, dehydrogenative silylation achieves 83% yield with no hydrosilylation byproducts [5]. Subsequent Tamao-Fleming oxidation converts siloles to (S)-1-(2-naphthyl)ethanol, though enantioselectivity in the oxidation step requires further optimization.

Chiral Pool Synthesis from Naphthalene Derivatives

Chiral pool strategies exploit enantiopure naphthalene precursors, such as (R)-1,2-dihydroxynaphthalene, which undergoes Mitsunobu reaction with ethanol derivatives. While this approach avoids catalysis, limited availability of enantiopure starting materials restricts scalability.

XLogP3

3

Dates

Modify: 2023-08-16
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

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